molecular formula C12H10FN B3303509 [1,1'-Biphenyl]-2-amine, 3-fluoro- CAS No. 920752-43-8

[1,1'-Biphenyl]-2-amine, 3-fluoro-

Cat. No. B3303509
CAS RN: 920752-43-8
M. Wt: 187.21 g/mol
InChI Key: AJHWHPPPSQWXRX-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-2-amine, 3-fluoro-” is a fluoro-biphenyl compound. It is structurally similar to other biphenyl compounds, with a fluorine atom at the 3-position . It is related to other fluoro-biphenyl compounds such as 3-Fluoro-3’-formyl[1,1’-biphenyl]-4-carbonitrile .


Synthesis Analysis

The synthesis of fluoro-biphenyl compounds can be complex due to the strength of the C-F bond. A study reported a convenient and scalable synthesis method for 3’-fluoro-hexitol adenosine and guanosine nucleoside analogs with good yields .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-2-amine, 3-fluoro-” is similar to other biphenyl compounds, with a fluorine atom at the 3-position . The presence of the fluorine atom can significantly influence the properties of the molecule.


Chemical Reactions Analysis

Fluoro-biphenyl compounds can undergo various chemical reactions. For example, a study reported that 1- and 2-fluoronaphthalene could react with magnesium metal to produce the corresponding binaphthalenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluoro-biphenyl compounds can be influenced by the presence of the fluorine atom. Fluorination can alter the properties of the molecule, such as its polarity, reactivity, and phase separation in crystal lattices .

Mechanism of Action

The mechanism of action of fluoro-biphenyl compounds can vary depending on their specific structure and the biological system they interact with. For example, some fluoro-biphenyl compounds have been found to inhibit blood coagulation factor Xa .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound. For example, a safety data sheet for a related compound, biphenyl, indicates that it can cause skin irritation, serious eye irritation, and may be very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions in the research of fluoro-biphenyl compounds could involve exploring new synthesis methods, studying their interactions with biological systems, and developing new applications. For instance, mechanochemical activation in solid-state fluoro-Grignard reactions is being explored .

properties

IUPAC Name

2-fluoro-6-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHWHPPPSQWXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673483
Record name 3-Fluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2-amine, 3-fluoro-

CAS RN

920752-43-8
Record name 3-Fluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Na2CO3 (1.116 g, 10.53 mmol) in water (15 ml) was added poly(ethylene glycol) 2000 (17 g, 5.26 mmol) followed by palladium(II) acetate (0.024 g, 0.105 mmol). The suspension was heated to 50° C. Once the mixture became clear, phenylboronic acid (0.963 g, 7.89 mmol) followed by 2-bromo-6-fluoroaniline (1 g, 5.26 mmol) were added and heated at 120° C. for 30 min. The mixture was cooled, diluted with EtOAc, washed with water, dried and concentrated. The crude material was purified by ISCO (24 g REDISEP® silica column, gradient elution, 0-15% ethyl acetate in hexanes) to give Preparation 5A (800 mg, 81%): LCMS: HPLC: RT=2.016 min (MeCN/H2O with HCOONH4, Ascentis Express C8 2.7 μm 5×2.1 mm, gradient=4 min, wavelength=220 nm); MS(ES): m/z=188 [M+H]+; 1H NMR (CDCl3) δ 7.43-7.48 (m, 4H), 7.35-7.40 (m, 1H), 6.97-7.02 (m, 1H), 6.92 (dt, J=7.6, 1.2 Hz, 1H), 6.71-6.77 (m, 1H), 3.82 (br s, 2H).
Quantity
0.024 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.116 g
Type
reactant
Reaction Step Three
[Compound]
Name
poly(ethylene glycol)
Quantity
17 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.963 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
[Compound]
Name
5A
Quantity
800 mg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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